molecular formula C17H20F2N2O2S2 B2839869 2,6-difluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide CAS No. 1428362-98-4

2,6-difluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2839869
CAS RN: 1428362-98-4
M. Wt: 386.48
InChI Key: YDSODRIJNBMPTJ-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -SO2NH2. Sulfonamides are known for their use in medicine, particularly as antibiotics . The compound also contains a thiophene ring, a five-membered aromatic ring with one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the sulfonamide group (-SO2NH2), two fluorine atoms attached to the benzene ring (difluoro), and a thiophene ring attached to a piperidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, sulfonamides can undergo reactions typical for amides, such as hydrolysis, and thiophenes can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the sulfonamide group, the difluoro group, and the thiophene ring .

Scientific Research Applications

Occurrence and Environmental Impact

Condensed thiophenes, including derivatives like those found in petroleum and fossil fuels, are significant due to their organosulfur content. Research has shown that compounds like dibenzothiophene and its derivatives are model compounds in biodegradation studies, highlighting the need to understand their environmental fate and toxicity. These compounds’ stability and persistence in contaminated environments underscore the relevance of investigating related sulfur-containing compounds for environmental monitoring and remediation efforts (K. Kropp & P. Fedorak, 1998).

Biodegradation of Thiophene Derivatives

The biodegradation of thiophene compounds is crucial for mitigating their environmental impact. Studies on various thiophenes, including benzothiophenes and dibenzothiophenes, have focused on identifying metabolites in laboratory cultures, indicating the potential for microbial degradation of these complex organosulfur compounds. This research area is vital for developing strategies to manage the environmental persistence of thiophene-based molecules and their fluorinated analogs (K. Kropp & P. Fedorak, 1998).

Synthesis and Chemical Properties

The synthesis of thiophene derivatives showcases their vast applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities. Thiophene derivatives are integral in drug discovery and organic synthesis, serving as intermediates for further chemical transformations. The exploration of novel synthetic methods for thiophene compounds remains an active research area, highlighting their significance beyond environmental concerns to pharmaceutical and materials science applications (D. Xuan, 2020).

Environmental Persistence and Toxicity of Fluorinated Compounds

The review of the environmental behavior of per- and polyfluoroalkyl substances (PFASs) underscores the challenges posed by fluorinated compounds, including those related to 2,6-difluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide. The persistence, bioaccumulation, and potential toxicity of PFASs necessitate further research into fluorinated analogs. Identifying less harmful alternatives and understanding their environmental fate are crucial for addressing the global concern over fluorinated pollutants (Yu Wang et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, handling of chemical substances requires appropriate safety measures to prevent exposure and harm .

Future Directions

The future directions for this compound could involve further studies to determine its potential applications. Given the presence of a sulfonamide group and a thiophene ring, it could be studied for potential medicinal uses or as a building block for the synthesis of new conjugated polymers .

properties

IUPAC Name

2,6-difluoro-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O2S2/c18-14-3-1-4-15(19)17(14)25(22,23)20-8-11-21-9-6-13(7-10-21)16-5-2-12-24-16/h1-5,12-13,20H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSODRIJNBMPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

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